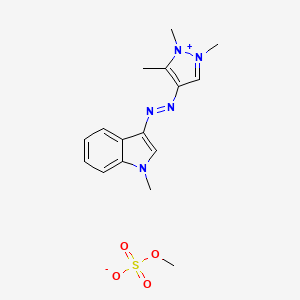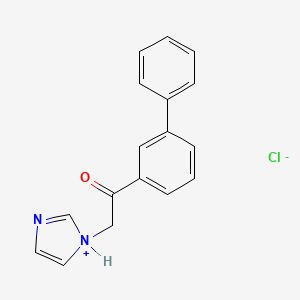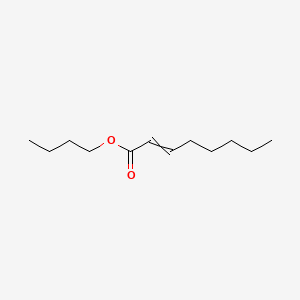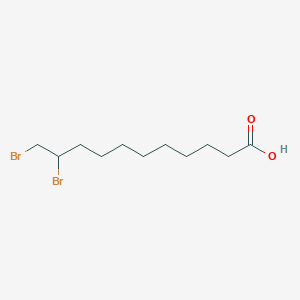
(E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate is an organic compound with the molecular formula C12H18O3. It is a derivative of butenoic acid and features a cyclohexyl group attached to the butenoate moiety. This compound is known for its unique chemical structure, which makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate typically involves the esterification of (E)-4-cyclohexyl-4-oxobut-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (E)-4-cyclohexyl-4-oxobut-2-enoic acid.
Reduction: Formation of (E)-Methyl 4-cyclohexyl-4-hydroxybut-2-enoate.
Substitution: Formation of various esters and amides depending on the nucleophile used.
Scientific Research Applications
(E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate involves its interaction with various molecular targets and pathways. The compound’s keto and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate inflammatory pathways and microbial growth.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A compound with a similar but more complex structure, used in anticancer research.
Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar cyclohexyl group.
Uniqueness
(E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate is unique due to its combination of a cyclohexyl group and an ester moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl (E)-4-cyclohexyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H16O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3/b8-7+ |
InChI Key |
KCWWYIWRHMLBOX-BQYQJAHWSA-N |
Isomeric SMILES |
COC(=O)/C=C/C(=O)C1CCCCC1 |
Canonical SMILES |
COC(=O)C=CC(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


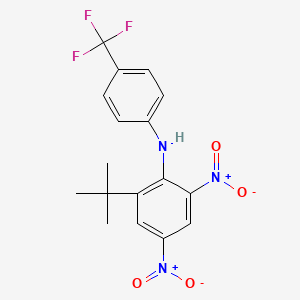
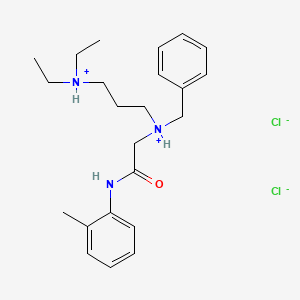
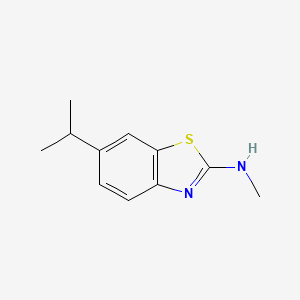
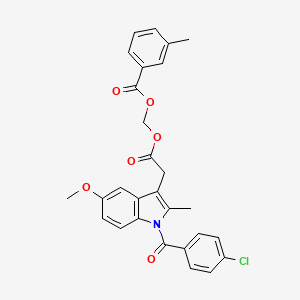
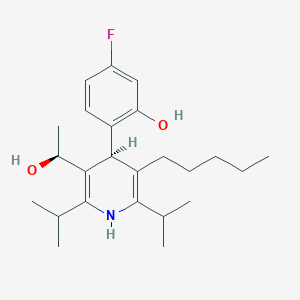

![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)


